![molecular formula C16H18N2O5 B5551615 4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)
4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzofuran and morpholine derivatives often involves multi-step reactions, including condensation, cyclization, and functionalization processes. Although specific details on the synthesis of “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide” were not directly found, studies on similar compounds provide insights into possible synthetic routes. For instance, benzofuran derivatives can be synthesized through reactions involving o-alkyl derivatives of salicyaldehyde, leading to the formation of 2-acetyl benzofuran derivatives, which can then be further modified (Rangaswamy et al., 2017). Similarly, morpholine derivatives might be prepared through Mannich reactions, involving aldehydes and amines in the presence of morpholine (Kuarm et al., 2011).
Molecular Structure Analysis
The molecular structure of benzofuran and morpholine derivatives, including “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide”, is characterized by the presence of a benzofuran moiety linked to a morpholine ring through a carbonyl group. X-ray diffraction and quantum chemical computations are common methods used to determine and analyze the molecular structure, as seen in studies on related compounds (Demir et al., 2015).
Chemical Reactions and Properties
Benzofuran and morpholine derivatives are known for their reactivity and the ability to undergo various chemical reactions. These include electrophilic substitutions, nucleophilic additions, and cyclization reactions, which can modify the chemical structure and introduce new functional groups. The chemical properties of these compounds are influenced by the nature of the substituents on the benzofuran and morpholine rings, affecting their reactivity and interaction with other molecules.
Physical Properties Analysis
The physical properties of “4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide”, such as solubility, melting point, and crystal structure, are crucial for its handling and application in research. While specific data on this compound was not found, similar molecules exhibit diverse physical properties based on their molecular structure, crystallinity, and intermolecular interactions (Zhi, 2010).
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
- Disposition and Metabolism : A study on the orexin 1 and 2 receptor antagonist, SB-649868, which shares a structural motif with benzofuran derivatives, detailed its metabolism and disposition in humans. The study found significant elimination via feces, with principal circulating components in plasma being SB-649868 and a hemiaminal metabolite resulting from oxidation of the benzofuran ring. This highlights the complex metabolism of benzofuran derivatives in drug development (Renzulli et al., 2011).
Synthetic Methodologies and Chemical Properties
Synthesis of Novel Compounds : Research into the synthesis of novel benzodifuranyl and benzofuran derivatives demonstrated the versatility of these compounds in creating anti-inflammatory and analgesic agents. This underscores the potential for synthesizing related compounds for therapeutic use (Abu‐Hashem et al., 2020).
Antimicrobial Activities : A study on the synthesis of new 1,2,4-triazole derivatives, which are structurally similar to the subject compound, revealed their antimicrobial activities. This suggests potential applications in designing antimicrobial agents (Bektaş et al., 2010).
Biological Activities
Vasorelaxant Agents : Benzofuran-morpholinomethyl-pyrazoline hybrids were identified as a new class of vasorelaxant agents. This discovery opens the door for the development of new therapeutic agents targeting cardiovascular diseases (Hassan et al., 2014).
Antitumor and Antimicrobial Activities : New derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp. demonstrated moderate antitumor and antimicrobial activities. This illustrates the potential of benzofuran derivatives in oncology and infection control (Xia et al., 2011).
Mechanism of Action
Safety and Hazards
As with any chemical compound, safety and hazards need to be considered when handling benzofuran derivatives. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Future Directions
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the future direction in this field could involve the development of new benzofuran derivatives with enhanced biological activities and improved bioavailability.
properties
IUPAC Name |
4-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)morpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-9-11-4-3-10(21-2)7-12(11)23-14(9)16(20)18-5-6-22-13(8-18)15(17)19/h3-4,7,13H,5-6,8H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBKUVPJDCLSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.